molecular formula C9H15ClO2S B2718873 Spiro[2.5]octan-6-ylmethanesulfonyl chloride CAS No. 2029499-20-3

Spiro[2.5]octan-6-ylmethanesulfonyl chloride

Cat. No.: B2718873
CAS No.: 2029499-20-3
M. Wt: 222.73
InChI Key: WRDUYBGZNNJROS-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ylmethanesulfonyl chloride (C₁₁H₁₆Cl₂O₂S, molecular weight 283.22) is a sulfonyl chloride derivative featuring a spirocyclic framework. The spiro[2.5]octane core consists of a five-membered ring fused to a three-membered ring via a single sp³-hybridized carbon atom, creating significant ring strain . This structural motif enhances reactivity, making the compound valuable in organic synthesis, particularly in sulfonylation reactions.

Properties

IUPAC Name

spiro[2.5]octan-6-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDUYBGZNNJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CS(=O)(=O)Cl)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octan-6-ylmethanesulfonyl chloride typically involves the reaction of spiro[2.5]octan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Spiro[2.5]octan-6-ylmethanol+Methanesulfonyl chlorideSpiro[2.5]octan-6-ylmethanesulfonyl chloride+HCl\text{Spiro[2.5]octan-6-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Spiro[2.5]octan-6-ylmethanol+Methanesulfonyl chloride→Spiro[2.5]octan-6-ylmethanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale sulfonyl chloride synthesis, such as maintaining anhydrous conditions and using efficient mixing and cooling systems, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-ylmethanesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol under specific conditions.

    Oxidation: Although less common, the spiro[2.5]octane moiety can undergo oxidation reactions under harsh conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Spiro[2.5]octan-6-ylmethanesulfonyl chloride serves as an essential building block in the synthesis of more complex spiro compounds. The sulfonyl chloride group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions. This reactivity is exploited in constructing diverse organic molecules, including pharmaceuticals and agrochemicals .

Reagent in Organic Reactions
The compound can act as a reagent in various organic transformations, facilitating the introduction of sulfonyl groups into target molecules. This property is particularly useful in synthesizing sulfonamides and other sulfur-containing compounds, which are important in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development
Research indicates that this compound may play a role in drug development, particularly as a scaffold for designing enzyme inhibitors. The unique structural features of this compound allow for modifications that can enhance its biological activity and selectivity against specific targets.

Biochemical Probes
Due to its structural characteristics, this compound is being investigated as a biochemical probe. This application involves using the compound to study enzyme mechanisms and interactions within biological systems, potentially leading to new insights into metabolic pathways and disease mechanisms .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the efficient synthesis of various intermediates that are crucial for manufacturing fine chemicals, polymers, and agrochemicals .

Case Study 1: Synthesis of Sulfonamide Derivatives

Recent studies have demonstrated the use of this compound in synthesizing novel sulfonamide derivatives with potential antimicrobial activity. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's utility as a versatile synthetic intermediate.

Case Study 2: Enzyme Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of derivatives synthesized from this compound on specific enzymes implicated in cancer metabolism. Preliminary results indicated promising inhibitory activity, warranting further investigation into structure-activity relationships.

Data Table: Summary of Applications

Application Area Description
Chemical SynthesisBuilding block for complex molecules; reagent for introducing sulfonyl groups
Medicinal ChemistryScaffold for enzyme inhibitors; potential drug candidates
Industrial ApplicationsProduction of specialty chemicals; intermediates for fine chemicals
Research StudiesInvestigations into enzyme inhibition; synthesis of novel derivatives with biological activity

Mechanism of Action

The mechanism of action of spiro[2.5]octan-6-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Spiro[2.5]octan-6-ylmethanesulfonyl chloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number Purity
This compound C₁₁H₁₆Cl₂O₂S 283.22 Spirocyclic (5+3 ring system), high strain Not explicitly listed 95%
(3-Chloroadamantan-1-yl)methanesulfonyl chloride C₁₁H₁₆Cl₂O₂S 283.22 Adamantane core, rigid 3D structure Not explicitly listed 95%
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 Linear ether chain, no ring strain 579475-81-3 95%
Spiro[2.2]pentan-1-ylmethanesulfonyl chloride C₆H₉ClO₂S 188.65 Smaller spiro system (3+2 rings), extreme strain Not listed 95%
3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanesulfonyl chloride C₁₀H₁₄Cl₂O₃S 293.24 Bicyclic + spiro system, oxygen heteroatom Not listed 95%

Key Observations :

  • Molecular Weight : this compound shares the same molecular weight as (3-chloroadamantan-1-yl)methanesulfonyl chloride but differs in core structure. The adamantane derivative’s rigidity contrasts with the spiro compound’s strain-driven reactivity .
  • Ring Strain : Smaller spiro systems (e.g., spiro[2.2]pentane) exhibit higher strain, leading to greater reactivity but reduced stability compared to the spiro[2.5]octane analog .
  • Heteroatom Influence : The 3-oxaspiro compound (C₁₀H₁₄Cl₂O₃S) incorporates an oxygen atom, altering electronic properties and solubility .

Reactivity and Stability

  • This compound : The spirocyclic structure accelerates nucleophilic substitution at the sulfonyl chloride group due to electron-withdrawing effects from strained bonds. However, prolonged storage may lead to decomposition, requiring inert conditions .
  • Adamantane Derivative : The rigid adamantane core stabilizes the sulfonyl chloride group, reducing reactivity but improving shelf life .
  • Linear Sulfonyl Chlorides (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride) : Lower reactivity due to the absence of ring strain, making them suitable for controlled reactions .

Commercial Availability and Purity

Most compounds listed (including the spiro[2.5]octane derivative) are available at 95% purity, but commercial catalogs (e.g., SPEX CertiPrep) prioritize high-demand sulfonyl chlorides like 2-fluorobiphenyl derivatives . Spirocyclic compounds are typically custom-synthesized, impacting accessibility .

Biological Activity

Spiro[2.5]octan-6-ylmethanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound has been investigated for its potential biological activities, including its role as a building block for bioactive molecules and its applications in drug discovery.

The compound's general formula is C8H13ClO2SC_8H_{13}ClO_2S. Its structure features a spirocyclic framework, which contributes to its reactivity and potential interactions with biological targets. The sulfonyl chloride group is known for its high reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to the reactivity of the sulfonyl chloride moiety. This group can participate in nucleophilic substitution reactions, allowing the compound to form sulfonamides and other derivatives, which may exhibit distinct biological properties. The specific molecular targets and pathways involved in these interactions are still under investigation but are believed to involve various cellular mechanisms influenced by the compound's structure.

Biological Activity and Applications

Research indicates that this compound has significant potential in several areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, similar sulfonamide compounds have shown promising results against pancreatic cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Compounds with sulfonamide functionalities often exhibit antimicrobial activity. The structural characteristics of this compound may enhance this property, leading to potential applications in treating infections.
  • Drug Development : As a versatile building block, it can be utilized in the synthesis of more complex molecules with therapeutic potential, particularly in designing novel agents targeting specific diseases.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeUnique Features
Spiro[2.5]octane-6-sulfonamideSpirocyclicFormed by reaction with amines; potential bioactivity
Spiro[2.5]octane-6-sulfonateSpirocyclicFormed by reaction with alcohols; varied reactivity
Spiro[2.4]heptaneSpirocyclicDifferent ring size; distinct reactivity

This table highlights the structural diversity among spirocyclic compounds and their varying biological activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

  • Synthesis and Evaluation : A study demonstrated that modifying the sulfonamide group can significantly enhance anticancer activity against specific cell lines, suggesting that structural modifications can lead to improved efficacy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives can selectively bind to mitochondrial targets, disrupting ATP production in cancer cells, which is a critical pathway for cell survival and proliferation .
  • In Vivo Studies : Animal models have shown promising results when treated with compounds derived from this compound, indicating its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[2.5]octan-6-ylmethanesulfonyl chloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via spirocyclic ketone intermediates, as described in a patent for Spiro[2.5]octane-5,7-dione derivatives. Key steps include cyclization reactions using catalysts like Lewis acids (e.g., AlCl₃) and subsequent sulfonylation with methanesulfonyl chloride. Yield optimization involves controlling reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (1:1.2 ketone:sulfonyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • NMR (¹H/¹³C): Assign spirocyclic protons (δ 1.2–2.8 ppm) and sulfonyl group signals (δ 3.5–4.0 ppm).
  • X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., C-SO₂ bond length ~1.76 Å).
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 153.0432 (C₁₀H₁₆O₂S⁺) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C. Stability tests via HPLC (C18 column, acetonitrile/water gradient) show <5% degradation over 30 days when stored properly. Avoid exposure to bases or nucleophiles to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction intermediates during synthesis be tracked, and what tools resolve conflicting mechanistic hypotheses?

  • Methodological Answer : Use in-situ NMR to monitor cyclization steps (e.g., disappearance of ketone carbonyl at δ 210 ppm) and HPLC-MS to detect transient intermediates (e.g., sulfonic acid byproducts). For conflicting data (e.g., unexpected side products), isotopic labeling (¹³C) or DFT calculations (B3LYP/6-31G*) clarify reaction pathways .

Q. What strategies identify and quantify impurities in this compound batches?

  • Methodological Answer : Impurity profiling employs:

  • GC-MS : Detect chlorinated hydrocarbons (e.g., hexachloroethane, m/z 201.8) or nitro derivatives (e.g., nitroanilines) as byproducts.
  • Ion Chromatography : Quantify residual sulfonic acids (LOD: 0.1 ppm).
    Cross-reference with certified standards (e.g., SPEX CertiPrep’s chlorinated hydrocarbon mixtures) for calibration .

Q. How does computational modeling aid in predicting the compound’s reactivity in novel reactions?

  • Methodological Answer : DFT simulations (e.g., Gaussian 16) model electrophilic substitution at the sulfonyl group. Parameters like Fukui indices predict regioselectivity in cross-coupling reactions. Compare calculated activation energies (ΔG‡) with experimental kinetics (Arrhenius plots) to validate mechanisms .

Q. What environmental impact assessments are relevant for this compound, given its structural similarity to regulated sulfonic acid derivatives?

  • Methodological Answer : Evaluate persistence using OECD 301B biodegradation tests. Compare to PFOS (perfluorooctane sulfonic acid) under Stockholm Convention guidelines (UNEP/POPS/POPRC.8/INF/17/Rev.1). Mitigation strategies include designing biodegradable analogs via bioisosteric replacement (e.g., carboxylate groups) .

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